molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate

Cat. No.: B2942607
CAS No.: 515861-07-1
M. Wt: 280.34
InChI Key: CVCOJTPLHAKXGC-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate: is a synthetic organic compound with the molecular formula C13H16N2O3S. This compound is known for its unique structure, which includes a thiophene ring substituted with an ethyl ester, a cyanoacetyl group, and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without solvent at room temperature or with heating at 70°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (around 150°C) can yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanoacetyl group, in particular, plays a crucial role in its reactivity. The compound can interact with molecular targets through nucleophilic or electrophilic interactions, leading to the formation of new chemical bonds and the generation of biologically active compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for forming diverse chemical entities. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOJTPLHAKXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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